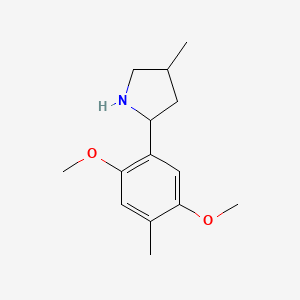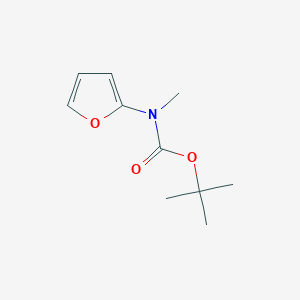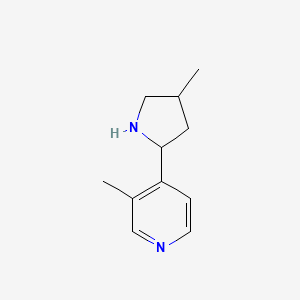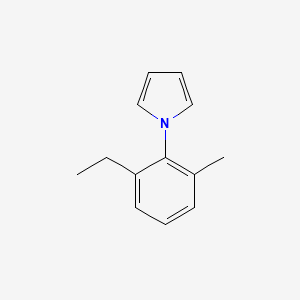![molecular formula C17H13FN2O2 B12877463 [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-15-1](/img/structure/B12877463.png)
[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of α,β-unsaturated ketones with hydrazine derivatives to form pyrazolines, which are then oxidized to pyrazoles
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. The fluorophenyl group enhances the compound’s binding affinity to biological targets, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core structure but has different substituents, leading to distinct biological activities.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different functional groups, used in various chemical and biological applications.
Uniqueness: The presence of both fluorophenyl and phenyl groups in [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid makes it unique compared to other pyrazole derivatives. These groups enhance its binding affinity and stability, making it a valuable compound for research and industrial applications .
Propriétés
| 70598-15-1 | |
Formule moléculaire |
C17H13FN2O2 |
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
2-[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13FN2O2/c18-14-6-8-15(9-7-14)20-11-13(10-16(21)22)17(19-20)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22) |
Clé InChI |
IATZOGIYRUCVGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/no-structure.png)
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)

![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)



![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)

![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
